molecular formula C6H4N4 B13399560 Pyrazino[2,3-b]pyrazine CAS No. 255-53-8

Pyrazino[2,3-b]pyrazine

Cat. No.: B13399560
CAS No.: 255-53-8
M. Wt: 132.12 g/mol
InChI Key: FQOBINBWTPHVEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazino[2,3-b]pyrazine can be synthesized through various methods. One common approach involves the condensation of aromatic 1,2-diamines with 1,2-diketones, followed by cyclization . Another method includes the reaction of hexaketocyclohexane octahydrate with 2,3-diaminopyrazine via a simple dehydration condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-b]pyrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while substitution reactions can produce halogenated this compound derivatives .

Mechanism of Action

The mechanism of action of pyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, this compound-containing therapeutic agents can inhibit the 26S proteasome, leading to the dysregulation of proteins critical to cell growth and survival . This mechanism is particularly relevant in the context of cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazino[2,3-b]pyrazine is unique due to its specific nitrogen arrangement, which makes it an attractive building block for nitrogen-rich π-conjugated systems . This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and physical properties.

Properties

IUPAC Name

pyrazino[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOBINBWTPHVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180188
Record name Pyrazino(2,3-b)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255-53-8
Record name Pyrazino(2,3-b)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000255538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazino[2,3-b]pyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazino(2,3-b)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZINO(2,3-B)PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGK9UFQ6C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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